molecular formula C6H5N3O2S2 B1270043 2,1,3-Benzothiadiazole-4-sulfonamide CAS No. 89488-04-0

2,1,3-Benzothiadiazole-4-sulfonamide

カタログ番号: B1270043
CAS番号: 89488-04-0
分子量: 215.3 g/mol
InChIキー: HFYJNZZVHIQBHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,1,3-Benzothiadiazole-4-sulfonamide is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring with a sulfonamide group attached. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

The synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with sulfonamide derivatives. One common method includes the use of thionyl chloride and pyridine to react with o-phenylenediamine, yielding 2,1,3-benzothiadiazole, which is then further reacted with sulfonamide reagents . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

化学反応の分析

2,1,3-Benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, pyridine, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

2,1,3-Benzothiadiazole-4-sulfonamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile applications and the ability to form a wide range of derivatives with diverse properties.

生物活性

2,1,3-Benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

This compound features a benzothiadiazole core with a sulfonamide group at the 4th position. The planar structure allows for effective interactions with biological targets. The sulfonamide moiety is crucial for its biological activity, particularly in inhibiting specific enzymes involved in metabolic pathways.

The primary mechanism of action for this compound involves its interaction with tubulin , specifically binding to the colchicine site. This binding disrupts microtubule dynamics, inhibiting their polymerization and leading to cell cycle arrest and apoptosis in cancer cells .

Key Mechanisms:

  • Inhibition of Tubulin Polymerization : By binding to tubulin, the compound prevents the assembly of microtubules essential for mitosis.
  • Enzyme Inhibition : The sulfonamide group interacts with bacterial enzymes like dihydropteroate synthase, crucial for folate synthesis in bacteria.

Antitumor Activity

Studies have shown that this compound exhibits potent antitumor activity across various cancer cell lines. It has been reported to induce apoptosis and inhibit cell proliferation effectively.

Cancer Cell Line IC50 (µM) Reference
HEPG2 (Liver)1.18
MCF7 (Breast)0.67
SW1116 (Colon)0.80
BGC823 (Stomach)0.87

Antibacterial Activity

The compound also demonstrates antibacterial properties by inhibiting bacterial growth through enzyme inhibition. Its ability to target dihydropteroate synthase makes it a candidate for developing new antimicrobial agents.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against HEPG2 and MCF7 cells with IC50 values below 1 µM .
  • Mechanistic Insights : Research involving molecular docking studies revealed that the compound has a high binding affinity to tubulin compared to other known inhibitors, suggesting its potential as a lead compound for developing novel anticancer drugs.

Biochemical Pathways Affected

The compound's interaction with cellular components leads to alterations in several biochemical pathways:

  • Cell Signaling : It modulates pathways related to cell growth and differentiation by influencing phosphorylation states of proteins.
  • Gene Expression : By interacting with transcription factors, it can upregulate or downregulate gene expression critical for tumor progression.

Dosage Effects

The biological effects of this compound are dose-dependent:

  • Low Doses : Minimal effects on cellular functions.
  • High Doses : Significant alterations in cellular signaling and potential toxicity.

特性

IUPAC Name

2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYJNZZVHIQBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362554
Record name 2,1,3-benzothiadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89488-04-0
Record name 2,1,3-benzothiadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,1,3-Benzothiadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,1,3-Benzothiadiazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
2,1,3-Benzothiadiazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
2,1,3-Benzothiadiazole-4-sulfonamide
Reactant of Route 5
2,1,3-Benzothiadiazole-4-sulfonamide
Reactant of Route 6
2,1,3-Benzothiadiazole-4-sulfonamide
Customer
Q & A

Q1: What is the significance of the M1 receptor in the context of antidepressant effects, and how does VU0255035 contribute to our understanding of this?

A: Research suggests that both M1 and M2 muscarinic receptors are involved in mediating the antidepressant-like effects observed with the non-selective muscarinic antagonist scopolamine []. VU0255035, being highly selective for M1 receptors, was instrumental in dissecting the individual contributions of these subtypes. Studies utilizing VU0255035 demonstrated its efficacy in the forced-swim test, a behavioral assay for antidepressant activity. Importantly, this antidepressant-like effect was absent in mice genetically lacking the M1 receptor, confirming the crucial role of M1 in mediating these effects [].

Q2: How does the pharmacological profile of VU0255035 compare to non-selective muscarinic antagonists in the context of Parkinson's disease?

A: While non-selective muscarinic antagonists demonstrate antiparkinsonian activity, their clinical use is hampered by adverse effects arising from blocking multiple muscarinic receptor subtypes. VU0255035, with its M1 selectivity, exhibits a distinct profile. Electrophysiological studies reveal that VU0255035 effectively blocks M1-mediated excitation in striatal medium spiny neurons but has minimal impact on neuronal activity in other basal ganglia regions like the substantia nigra pars reticulata []. This selective action translates to a partial reversal of reserpine-induced akinesia and a reduction in haloperidol-induced catalepsy, both indicative of antiparkinsonian effects, but with lower efficacy compared to the non-selective antagonist scopolamine []. This suggests that targeting M1 alone might not fully recapitulate the antiparkinsonian effects seen with broader muscarinic antagonism, highlighting the potential involvement of other muscarinic receptor subtypes in this context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。